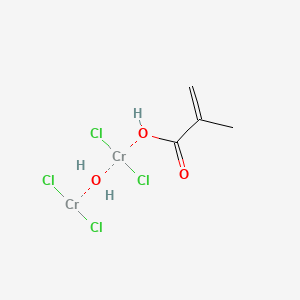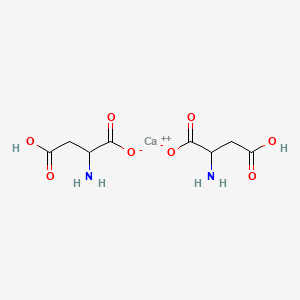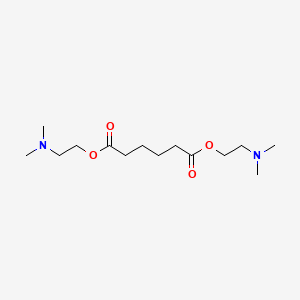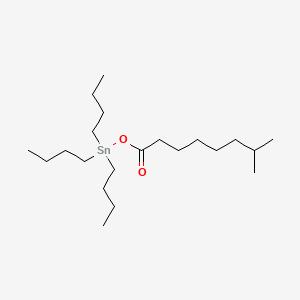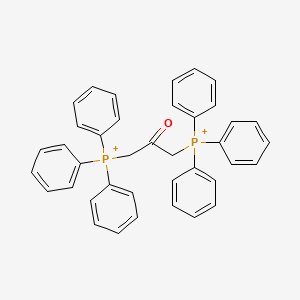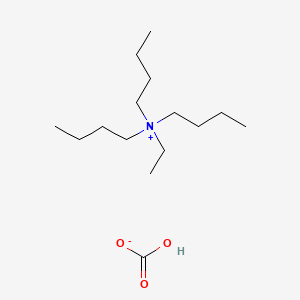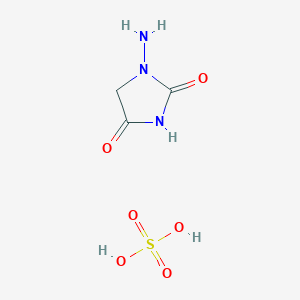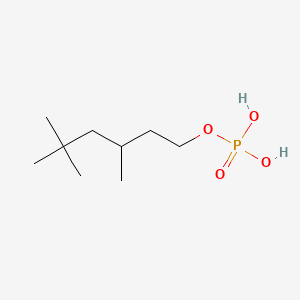
3,5,5-Trimethylhexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexyl dihydrogen phosphate is an organic compound with the molecular formula C9H21O4P. It is a derivative of phosphoric acid and is known for its unique chemical properties and applications in various fields .
Métodos De Preparación
The synthesis of 3,5,5-Trimethylhexyl dihydrogen phosphate typically involves the esterification of 3,5,5-trimethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
3,5,5-Trimethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphates or phosphites.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylhexyl dihydrogen phosphate involves its interaction with molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
3,5,5-Trimethylhexyl dihydrogen phosphate can be compared with other similar compounds such as:
3,5,5-Trimethylhexyl acrylate: Used in polymer synthesis and coatings.
3,5,5-Trimethylhexyl alcohol: A precursor in the synthesis of various esters and phosphates.
3,5,5-Trimethylhexyl chloride: Used in organic synthesis as an alkylating agent. The uniqueness of this compound lies in its specific chemical structure and the presence of the phosphate group, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
85006-34-4 |
|---|---|
Fórmula molecular |
C9H21O4P |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
3,5,5-trimethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-8(7-9(2,3)4)5-6-13-14(10,11)12/h8H,5-7H2,1-4H3,(H2,10,11,12) |
Clave InChI |
CPVSQXHMFHZDCI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOP(=O)(O)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



